2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride
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Overview
Description
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is a heterocyclic compound that contains both imidazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine hydrochloride
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 3-Methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11ClN4 |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-4-3-7-11-6-2-1-5-10-8(6)12-7;/h1-2,5H,3-4,9H2,(H,10,11,12);1H |
InChI Key |
RBWBCBQRWVZNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CCN.Cl |
Origin of Product |
United States |
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